molecular formula C13H17N3O4 B010905 4-Ethyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 108132-90-7

4-Ethyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B010905
CAS No.: 108132-90-7
M. Wt: 279.29 g/mol
InChI Key: BEMDHKBKWZBRST-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes a triazolone ring substituted with an ethyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The triazolone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted triazolones with various functional groups replacing hydrogen atoms on the ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trimethoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential interactions with biological targets, making it a promising candidate for drug development and other applications.

Properties

CAS No.

108132-90-7

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

4-ethyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C13H17N3O4/c1-5-16-12(14-15-13(16)17)8-6-9(18-2)11(20-4)10(7-8)19-3/h6-7H,5H2,1-4H3,(H,15,17)

InChI Key

BEMDHKBKWZBRST-UHFFFAOYSA-N

SMILES

CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC

108132-90-7

Synonyms

2,4-Dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one

Origin of Product

United States

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